Chlorhydrate de 5-(chlorométhyl)-4-méthyl-1H-imidazole

Vue d'ensemble

Description

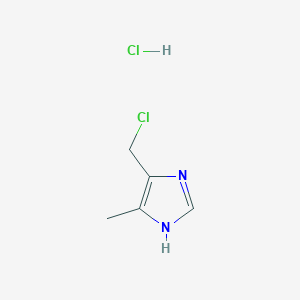

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 5 and a methyl group at position 4 of the imidazole ring, along with a hydrochloride salt form. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes.

Applications De Recherche Scientifique

Chemistry: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including the development of antimicrobial and antifungal agents. Its derivatives are investigated for their activity against various pathogens.

Industry: In industrial applications, 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is used in the production of specialty chemicals, coatings, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylimidazole.

Chloromethylation: The 4-methylimidazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions to introduce the chloromethyl group at position 5 of the imidazole ring.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride may involve large-scale chloromethylation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation step.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the imidazole ring.

Oxidation: Oxidized products may include imidazole carboxylic acids or aldehydes.

Reduction: Reduced products include methyl-substituted imidazoles.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride involves its ability to interact with nucleophiles and form covalent bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways depend on the nature of the derivative and its intended application.

Comparaison Avec Des Composés Similaires

- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride

- 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride

- 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

- 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

Comparison: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring The presence of both a chloromethyl group at position 5 and a methyl group at position 4 imparts distinct reactivity and properties compared to other similar compounds For example, 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride has a cyclohexyl group instead of a methyl group, which affects its steric and electronic properties

Activité Biologique

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride, a derivative of imidazole, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C5H8ClN2

- CAS Number : 51605-33-5

- Molecular Weight : 138.58 g/mol

The biological activity of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, the chloromethyl group can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions which may lead to the formation of more biologically active derivatives.

Antimicrobial Activity

Research has indicated that 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| HCT116 | 30.11 ± 2.54 |

Flow cytometry analysis confirmed that treatment with this compound leads to increased rates of apoptosis compared to untreated controls, indicating its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of imidazole, including 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride, were tested against a panel of bacterial pathogens. The results indicated that this compound exhibited superior activity against S. aureus compared to standard antibiotics like methicillin .

- Anticancer Research : Another significant study explored the effects of this compound on various cancer cell lines. It was found that the compound not only inhibited cell proliferation but also triggered cell cycle arrest at the G2/M phase, leading to enhanced apoptosis through the activation of caspase pathways.

Propriétés

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPOXKSTFGRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499009 | |

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51605-33-5 | |

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.